![molecular formula C18H12BrN3O B2386213 7-(4-ブロモフェニル)-5-フェニル-3,7-ジヒドロ-4H-ピロロ[2,3-d]ピリミジン-4-オン CAS No. 220835-18-7](/img/structure/B2386213.png)
7-(4-ブロモフェニル)-5-フェニル-3,7-ジヒドロ-4H-ピロロ[2,3-d]ピリミジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one” is a derivative of the pyrrolo[2,3-d]pyrimidine nucleus, which is often encountered in some approved drugs, clinical candidates, and functional materials . It has been explored for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data . The IR spectrum showed peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum showed peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, cyclization, elimination, methylation, and further condensation .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). The ^1H NMR spectrum shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .作用機序
The mechanism of action of 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have an effect on the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and physiological effects:
Studies have shown that 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one exhibits a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to affect the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
実験室実験の利点と制限
The advantages of using 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one in lab experiments include its potent antitumor activity and its potential use in the treatment of neurological disorders. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
将来の方向性
There are several future directions for the research and development of 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one. One potential direction is the development of new drugs for the treatment of cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of medicine. Finally, the synthesis method for this compound could be optimized to make it more accessible for researchers in the field.
合成法
The synthesis of 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing this compound is through the reaction of 4-bromobenzaldehyde and 2-phenylacetonitrile in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 7-(4-bromophenyl)-5-phenyl-3,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-one, which is then oxidized to yield the final product.
科学的研究の応用
- ピラゾリン類は、この化合物も含め、その抗腫瘍の可能性について調査されています。 これらの化合物は抗酸化作用を示し、癌の発生に関連する酸化ストレスに対抗するのに役立つ可能性があります .
- ピラゾリン類はしばしば抗菌および抗真菌活性を示します。 この化合物に関する特定のデータは限られていますが、微生物感染症の治療におけるその可能性を探求する価値はあります .
抗腫瘍活性
神経毒性とアセチルコリンエステラーゼ(AchE)阻害
抗菌作用
鎮痛効果
分子ドッキング研究
特性
IUPAC Name |
7-(4-bromophenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDQJUVRRFIFTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
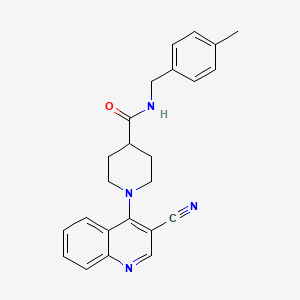
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)
![8-bromo-10-methoxy-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2386137.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)
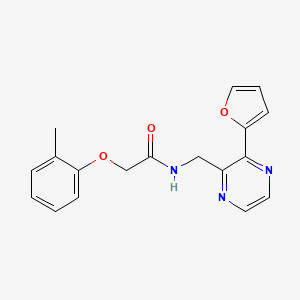
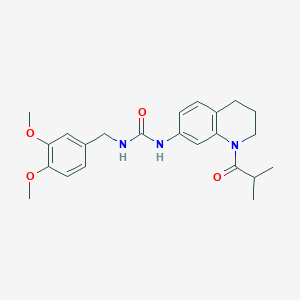
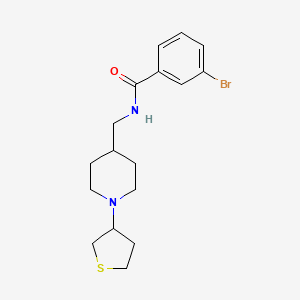

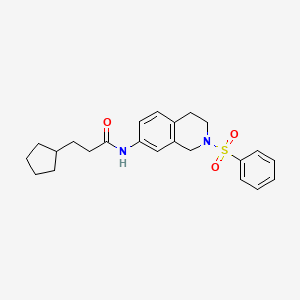
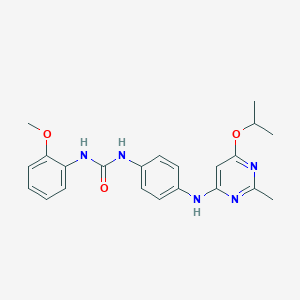
![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)
